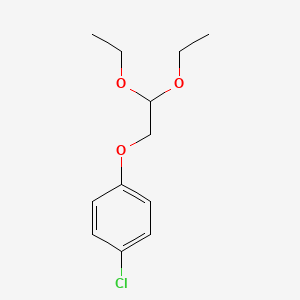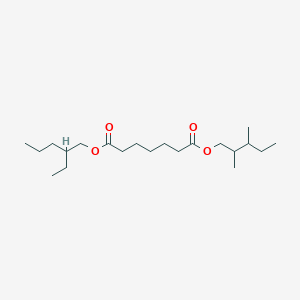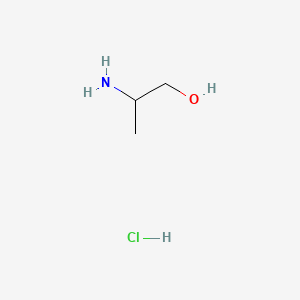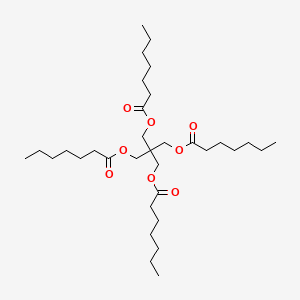
1-Chloro-4-(2,2-diethoxyethoxy)benzene
Vue d'ensemble
Description
1-Chloro-4-(2,2-diethoxyethoxy)benzene is an organic compound with the molecular formula C12H17ClO3 and a molecular weight of 244.72 g/mol . It is characterized by the presence of a chloro group and a diethoxyethoxy group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Chloro-4-(2,2-diethoxyethoxy)benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 2,2-diethoxyethanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydroxyl group with the diethoxyethoxy group. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-4-(2,2-diethoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The diethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and hydrogen gas with a palladium catalyst for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-4-(2,2-diethoxyethoxy)benzene is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(2,2-diethoxyethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, it may act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can modulate biological pathways. The exact molecular targets and pathways involved vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(2,2-diethoxyethoxy)benzene can be compared with other similar compounds such as:
1-Chloro-4-(2,2-dimethoxyethoxy)benzene: Similar structure but with methoxy groups instead of ethoxy groups.
1-Bromo-4-(2,2-diethoxyethoxy)benzene: Similar structure but with a bromo group instead of a chloro group.
1-Chloro-4-(2,2-diethoxyethoxy)toluene: Similar structure but with a methyl group attached to the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and properties compared to its analogs .
Propriétés
IUPAC Name |
1-chloro-4-(2,2-diethoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO3/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHYJHOCOUPQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340921 | |
| Record name | 1-Chloro-4-(2,2-diethoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41964-04-9 | |
| Record name | 1-Chloro-4-(2,2-diethoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1607225.png)




